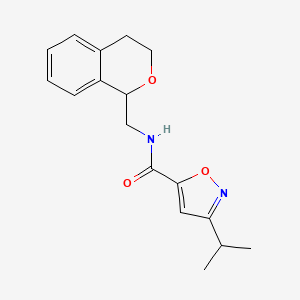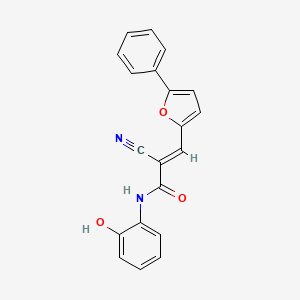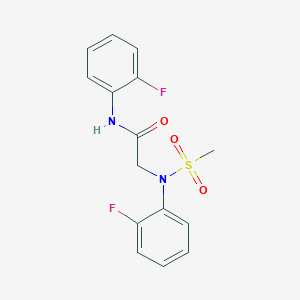![molecular formula C14H18N4 B5568914 N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine and pyridine derivatives often involves multi-step chemical processes, including Michael addition and alkylation reactions. For instance, the synthesis of certain intermediates used in antibiotic preparation involves an asymmetric Michael addition followed by a stereoselective alkylation, showcasing the complexity and efficiency of modern synthetic methods (Fleck et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine and pyridine derivatives is often characterized by the presence of intramolecular hydrogen bonds and planar configurations, contributing to their stability and reactivity. For example, certain ethyl amino-pyrazole carboxylates exhibit intramolecular N-H...O hydrogen bonds, which influence their molecular conformation (Wu et al., 2005).
Chemical Reactions and Properties
Pyrimidine and pyridine derivatives undergo various chemical reactions, including cyclization and rearrangement, to form complex structures. For instance, the synthesis of pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones from ethyl pyrimidinecarboxylates and aminopyridine demonstrates the versatility of these compounds in forming fused ring systems (Kim, 1985).
Applications De Recherche Scientifique
Synthesis and Characterization
N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine and its derivatives are primarily studied for their synthesis and structural characterization. These compounds have been synthesized through various methods, including microwave irradiation, cyclocondensation, and other chemical reactions. Their structures have been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectroscopy, providing detailed insights into their chemical properties (Fleck et al., 2003); (Titi et al., 2020); (Deohate & Palaspagar, 2020).
Biological Activity and Applications
These compounds have shown potential in various biological applications. Studies have identified their utility in inhibiting bacterial growth, demonstrating antimicrobial properties. Additionally, some derivatives have been explored for their antitumor activities, indicating their potential use in cancer research (Rahmouni et al., 2016); (Noolvi et al., 2014).
Chemical Sensors and Probes
Some derivatives have been developed as fluorescent probes for the detection of metal ions in aqueous media. These compounds can interact with specific metal ions, leading to changes in fluorescence, which is useful in various analytical and environmental applications (Singh et al., 2020).
Advanced Chemical Synthesis
The compound and its derivatives play a role in advanced chemical synthesis. They have been used in the synthesis of complex molecular structures, demonstrating their versatility and importance in organic chemistry (Zhao et al., 2020).
Propriétés
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-4-12-5-6-13(16-9-12)10-18(3)14-15-8-7-11(2)17-14/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLCMQQVOQMEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN(C)C2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)
![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)
![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)


![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)
![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)